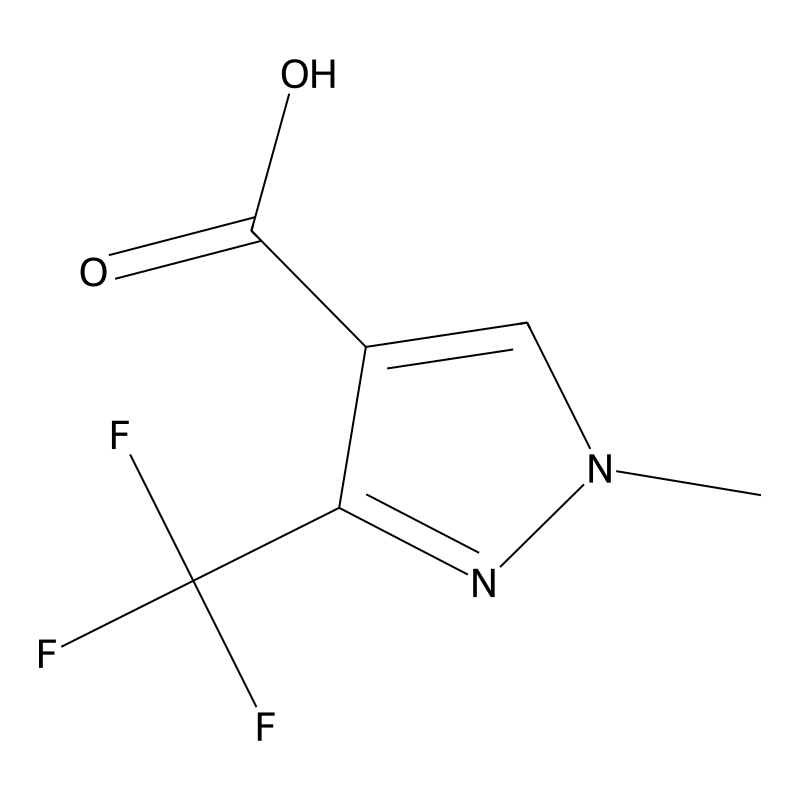

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Medicinal Chemistry

Studies have explored 1-M-3-TM-PCA as a scaffold for designing new drugs due to the presence of the pyrazole ring, a common structural feature in various bioactive molecules. However, further research is needed to determine its specific therapeutic potential [].

Material Science

Research suggests that 1-M-3-TM-PCA can be used as a building block for the synthesis of new functional materials with specific properties, such as luminescent materials or potential applications in organic electronics [, ].

Organic Chemistry

1-M-3-TM-PCA serves as a valuable intermediate in the synthesis of more complex molecules due to its unique functional groups and reactivity profile [].

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 194.11 g/mol. It is characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a carboxylic acid functional group. The compound is notable for its unique structural properties, which contribute to its potential applications in various fields, including pharmaceuticals and agrochemicals.

The reactivity of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be attributed to its functional groups. Key reactions include:

- Acid-base reactions: The carboxylic acid group can donate a proton, making it a weak acid.

- Nucleophilic substitutions: The trifluoromethyl group can influence the reactivity of adjacent carbon atoms, facilitating nucleophilic attack in certain conditions.

- Decarboxylation: Under specific conditions, the carboxylic acid group may undergo decarboxylation, releasing carbon dioxide and forming a corresponding pyrazole derivative.

Research indicates that 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid exhibits various biological activities. Its structural features suggest potential as:

- Antimicrobial agents: Compounds with similar structures have shown efficacy against bacterial and fungal strains.

- Anti-inflammatory properties: The compound's ability to modulate inflammatory pathways may contribute to therapeutic effects in inflammatory diseases.

- Inhibitors of specific enzymes: Certain derivatives have been studied for their potential to inhibit enzymes involved in disease processes.

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be achieved through several methods:

- Condensation reactions: Starting materials such as 1-methylpyrazole and trifluoroacetic anhydride can be reacted under controlled conditions to form the desired product.

- Carboxylation reactions: Utilizing carbon dioxide in the presence of suitable catalysts can lead to the formation of the carboxylic acid group on the pyrazole ring.

- Functional group transformations: Existing pyrazole derivatives can be modified through fluorination or carboxylation processes to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.

This compound has several potential applications:

- Pharmaceutical intermediates: Its unique structure makes it valuable in the synthesis of novel drug candidates.

- Agrochemical formulations: Due to its biological activity, it may serve as an active ingredient in pesticides or herbicides.

- Research tools: The compound can be utilized in biochemical assays to study enzyme interactions or metabolic pathways.

Interaction studies involving 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid have focused on its binding affinities with various biological targets. These studies often employ techniques such as:

- Molecular docking simulations: To predict how the compound interacts with proteins or enzymes.

- In vitro assays: To assess biological activity against specific pathogens or cell lines.

- Structure-activity relationship analyses: To determine how modifications to the structure influence biological efficacy.

Several compounds share structural similarities with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, including:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Methylpyrazole | C4H6N2 | Lacks trifluoromethyl group; simpler structure |

| 3-Trifluoromethylpyrazole | C5H4F3N2 | Similar trifluoromethyl substitution; lacks carboxylic acid |

| 4-Carboxypyrazole | C5H6N2O2 | Contains carboxylic acid; lacks trifluoromethyl group |

| 1-Methyl-4-trifluoromethylpyrazole | C5H5F3N2 | Similar trifluoromethyl position; lacks carboxyl group |

The uniqueness of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid lies in its combination of both trifluoromethyl and carboxylic acid functionalities, which enhances its potential for diverse applications compared to its analogs.

The evolution of trifluoromethylated pyrazoles represents a significant chapter in organofluorine chemistry, which began gaining momentum in the early 20th century. The first investigations relating trifluoromethyl groups to biological activity can be traced back to F. Lehmann in 1927, with comprehensive reviews of this field appearing by 1958. The synthesis of trifluoromethylated compounds was pioneered by Frédéric Swarts in 1892, who utilized antimony fluoride to convert benzotrichloride to phenyl trifluoromethyl derivatives. This fundamental work laid the groundwork for future developments in fluorine chemistry.

The McLoughlin-Thrower reaction, developed in 1968, marked a significant advancement by enabling coupling reactions between iodofluoroalkanes and iodoaromatic compounds using copper catalysis. In 1969, Kobayashi and Kumadaki adapted this protocol specifically for trifluoromethylation reactions, further expanding synthetic possibilities. These early methodologies established the foundation for the development of more sophisticated and selective approaches to synthesizing trifluoromethylated heterocycles, including pyrazoles.

Over subsequent decades, the strategic incorporation of trifluoromethyl groups into heterocyclic scaffolds has evolved from challenging synthetic endeavors to more routine procedures, enabling broader exploration of these compounds in various applications. This evolution has particularly benefited the development of compounds like 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, which combines multiple functional elements in a single molecular framework.

Strategic Importance in Heterocyclic Chemistry

Trifluoromethylated pyrazoles, including 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, occupy a privileged position in heterocyclic chemistry due to their unique structural and electronic properties. The introduction of a trifluoromethyl group into heterocyclic frameworks dramatically transforms physicochemical characteristics, enhancing lipophilicity, metabolic stability, and pharmacokinetic properties of drug molecules. This strategic modification has proven invaluable in medicinal chemistry, where optimizing these parameters often determines therapeutic efficacy.

In recent publications, trifluoromethylated heterocycles have been consistently highlighted as "organic materials of remarkable practical importance". The presence of the trifluoromethyl group creates a distinct electronic environment within the molecule, influencing hydrogen bonding capabilities, dipole moments, and overall molecular conformation. These alterations can significantly impact binding affinity to biological targets, making 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid particularly valuable in pharmaceutical development.

Furthermore, the carboxylic acid functionality at the 4-position provides an additional reactive site for further derivatization, enabling the creation of diverse chemical libraries based on this core structure. This versatility makes the compound an important synthetic intermediate in the preparation of more complex molecules with tailored properties for specific applications.

Position in Contemporary Synthetic Methodologies

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid represents an important benchmark in contemporary heterocyclic chemistry, reflecting broader advances in fluorination methodology. Modern synthetic approaches have significantly improved access to this compound through more efficient and selective methods, employing innovative strategies for introducing the trifluoromethyl group and constructing the pyrazole ring system.

Recent literature highlights the construction of trifluoromethylated heterocycles via annulation of trifluoromethyl building blocks with suitable partners as "a powerful strategy". This approach has revolutionized the synthesis of compounds like 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid by enabling more direct and efficient synthetic routes with improved regioselectivity. Modern methods often employ cycloaddition reactions, particularly [3+2] cycloadditions, which allow for the construction of the pyrazole ring with the trifluoromethyl group already incorporated in the desired position.

Additionally, recent developments in transition metal-catalyzed reactions have provided new avenues for accessing trifluoromethylated pyrazoles with greater efficiency and functional group tolerance. These methodological advances continue to enhance the accessibility of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and related compounds, facilitating their broader application in various fields.

One-Step Procedures from 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO) serves as a versatile precursor for synthesizing trifluoromethyl-substituted heterocycles. While direct one-step routes to the target compound are not explicitly detailed in the literature, ETFBO’s reactivity profile suggests potential pathways. For instance, cyclocondensation reactions between ETFBO and methylhydrazine could theoretically yield the pyrazole core, followed by in situ oxidation of the ethoxy group to a carboxylic acid. Such a route would align with known transformations of α,β-unsaturated trifluoromethyl ketones, which undergo [3+2] cycloadditions with hydrazines to form pyrazole derivatives . However, the provided sources primarily describe ETFBO’s use in synthesizing analogs like flonicamid, highlighting a gap in direct applications for this compound .

Regioselective Synthesis Strategies

Solvent-Dependent Regioselectivity Parameters

Regioselectivity in pyrazole synthesis is highly influenced by solvent polarity. For example, polar aprotic solvents like dimethyl sulfoxide (DMSO) favor nucleophilic attack at the more electrophilic carbon of ETFBO, potentially directing substituents to the 3-position of the pyrazole ring . In contrast, non-polar solvents may alter transition states, though specific data for this compound remain underexplored.

Temperature and Reaction Time Considerations

Optimal regioselectivity is achieved at elevated temperatures (70–80°C), as demonstrated in the hydrolysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile to the carboxylic acid using aqueous sodium hydroxide in methanol [3]. Prolonged reaction times (>4 hours) at 75°C ensured complete conversion, with HPLC confirming >99% yield [3].

Flow Chemistry Applications for Lithiation Procedures

Flow chemistry offers advantages in lithiation steps by enhancing heat transfer and reaction control. While no direct studies on this compound exist, analogous trifluoromethyl pyrazole syntheses benefit from continuous flow systems. For example, lithiation of ETFBO derivatives using lithium diisopropylamide (LDA) in microreactors could minimize side reactions and improve reproducibility, though scalability challenges persist .

Scalable Industrial Production Methods

The hydrolysis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS 111493-74-4) represents the most scalable route:

- Reaction Setup: A mixture of the carbonitrile (0.50 g, 98.1% purity) in methanol (4 mL) and 32% NaOH (2.0 g) is stirred at 75°C for 4 hours [3].

- Workup: The reaction mixture is cooled, acidified, and filtered to isolate the carboxylic acid in >99% yield [3].

Table 1: Industrial Synthesis Parameters

| Parameter | Value |

|---|---|

| Substrate | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile |

| Solvent | Methanol |

| Base | NaOH (32% aqueous) |

| Temperature | 75°C |

| Reaction Time | 4 hours |

| Yield | >99% |

This method’s simplicity and high yield make it suitable for kilogram-scale production [3].

Green Chemistry and Sustainable Synthesis Approaches

Efforts to improve sustainability focus on solvent selection and waste reduction. The use of methanol-water mixtures in the hydrolysis step aligns with green chemistry principles by minimizing hazardous solvents [3]. Additionally, replacing traditional halide-based routes with hydroxide-mediated hydrolysis reduces toxic byproducts . Future directions may explore catalytic systems or biocatalysis to enhance atom economy.

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant